Cas no 65433-99-0 (quinoline-6-sulfonyl Chloride)

quinoline-6-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- 6-Quinolinesulfonylchloride
- Quinoline-6-sulfonyl
- quinoline-6-sulfonyl chloride
- Chinolin-6-sulfonylchlorid
- Z993990062
- DTXSID10495786
- BCP34432
- AKOS005257746
- SCHEMBL1770579
- A835114
- BB 0260065
- 6-quinolinesulfonyl chloride
- MFCD03086095
- CS-0262579
- FT-0647930
- EN300-83286
- QUINOLINE-6-SULFONYLCHLORIDE
- 65433-99-0
- AUDKCUOUBLCZQR-UHFFFAOYSA-N
- BS-13981
- quinoline-6-sulfonyl Chloride
-
- MDL: MFCD03086095
- Inchi: InChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
- InChI Key: AUDKCUOUBLCZQR-UHFFFAOYSA-N
- SMILES: O=S(C1=CC=C2N=CC=CC2=C1)(Cl)=O
Computed Properties
- Exact Mass: 226.98100
- Monoisotopic Mass: 226.9807773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Density: 1.484
- Melting Point: 83-85°C
- Boiling Point: 385.826°C at 760 mmHg
- Flash Point: 187.141°C
- Refractive Index: 1.647
- PSA: 55.41000
- LogP: 3.24310
quinoline-6-sulfonyl Chloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39;S45
- Risk Phrases:R34
- Storage Condition:Sealed in dry,2-8°C
quinoline-6-sulfonyl Chloride Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
quinoline-6-sulfonyl Chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333249-2.5g |
Quinoline-6-sulfonyl chloride |
65433-99-0 | 98% | 2.5g |
¥33132 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333249-1g |
Quinoline-6-sulfonyl chloride |
65433-99-0 | 98% | 1g |
¥15696 | 2023-04-13 | |
Chemenu | CM228788-1g |
Quinoline-6-sulfonyl chloride |
65433-99-0 | 95% | 1g |
$690 | 2021-08-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208196-50 mg |
Quinoline-6-sulfonyl Chloride, |
65433-99-0 | 50mg |
¥2,858.00 | 2023-07-10 | ||
Chemenu | CM228788-500mg |
Quinoline-6-sulfonyl chloride |
65433-99-0 | 95% | 500mg |
$594 | 2023-01-02 | |
Chemenu | CM228788-5g |
Quinoline-6-sulfonyl chloride |
65433-99-0 | 95% | 5g |
$2227 | 2023-01-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0400-500 MG |
quinoline-6-sulfonyl Chloride |
65433-99-0 | 95% | 500MG |
¥ 3,979.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0400-10 G |
quinoline-6-sulfonyl Chloride |
65433-99-0 | 95% | 10g |
¥ 24,868.00 | 2021-05-07 | |
Enamine | EN300-83286-5.0g |
quinoline-6-sulfonyl chloride |
65433-99-0 | 95% | 5.0g |
$1945.0 | 2024-05-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0400-250 MG |
quinoline-6-sulfonyl Chloride |
65433-99-0 | 95% | 250MG |
¥ 2,983.00 | 2021-05-07 |
quinoline-6-sulfonyl Chloride Related Literature
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on quinoline-6-sulfonyl Chloride
Introduction to Quinoline-6-sulfonyl Chloride (CAS No: 65433-99-0)
Quinoline-6-sulfonyl Chloride, with the chemical formula C9H5ClNO3S, is a versatile sulfonamide derivative of quinoline that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting infectious diseases and cancer therapeutics. Its unique structural framework, combining the aromatic properties of quinoline with the electrophilic nature of the sulfonyl chloride group, makes it a valuable building block for drug discovery programs.
The chemical structure of Quinoline-6-sulfonyl Chloride features a quinoline core substituted at the 6-position with a sulfonyl chloride moiety. This substitution enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. The presence of both electron-donating and electron-withdrawing groups in its structure contributes to its diverse pharmacological properties, making it a promising candidate for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. Quinoline-6-sulfonyl Chloride has been extensively studied for its potential applications in antimalarial, antibacterial, and anticancer therapies. Its derivatives have shown promising results in preclinical studies, particularly in targeting enzymes and proteins involved in pathogenic processes. The sulfonamide group is known for its ability to enhance binding affinity and metabolic stability, which are critical factors in drug design.
One of the most notable applications of Quinoline-6-sulfonyl Chloride is in the development of antimalarial drugs. Quinoline derivatives have a long history in malaria treatment, with chloroquine being one of the most well-known examples. The introduction of sulfonamide groups into the quinoline scaffold has led to the discovery of new compounds with improved efficacy and reduced resistance profiles. Current research is exploring how modifications at the 6-position of quinoline can enhance activity against drug-resistant strains of *Plasmodium falciparum*.
Furthermore, Quinoline-6-sulfonyl Chloride has shown potential in combating antibiotic-resistant bacteria. The sulfonamide moiety is known to interfere with bacterial enzyme function, particularly those involved in folate metabolism. By incorporating this group into quinoline derivatives, researchers aim to develop novel antibiotics that can overcome existing resistance mechanisms. Preliminary studies have demonstrated that certain derivatives exhibit potent activity against Gram-negative and Gram-positive bacteria, including those resistant to conventional antibiotics.
The anticancer potential of Quinoline-6-sulfonyl Chloride is another area of active investigation. Quinoline derivatives have been found to inhibit various kinases and enzymes involved in cancer cell proliferation and survival. The sulfonyl chloride group facilitates further derivatization, allowing chemists to tailor molecular properties for specific targets. Recent studies have identified derivatives that selectively inhibit tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial for cancer cell division and growth regulation.
From a synthetic chemistry perspective, Quinoline-6-sulfonyl Chloride serves as an excellent starting material for constructing more complex molecules. Its reactivity allows for easy introduction of various functional groups, enabling the creation of libraries of compounds for high-throughput screening. Advances in synthetic methodologies have made it possible to produce derivatives with high purity and yield, facilitating their use in medicinal chemistry programs.
The pharmaceutical industry has recognized the importance of Quinoline-6-sulfonyl Chloride as a key intermediate. Companies specializing in contract research organizations (CROs) and custom synthesis services offer tailored solutions for researchers needing this compound or its derivatives. The demand for high-quality starting materials like Quinoline-6-sulfonyl Chloride continues to grow as drug discovery efforts intensify worldwide.
In conclusion, Quinoline-6-sulfonyl Chloride (CAS No: 65433-99-0) is a multifaceted compound with significant potential in pharmaceutical applications. Its role as an intermediate in synthesizing antimalarial, antibacterial, and anticancer agents underscores its importance in modern drug discovery. As research progresses, new derivatives and applications are likely to emerge, further solidifying its place as a cornerstone molecule in medicinal chemistry.
65433-99-0 (quinoline-6-sulfonyl Chloride) Related Products
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
